3-amino-4-methoxy-2-methylbenzoic acid
Description
Properties
IUPAC Name |
3-amino-4-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCWNSIKXQNFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methyl-4-methoxybenzoic acid, followed by reduction to introduce the amino group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-amino-4-methoxy-2-methylbenzoic acid may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted benzoic acids with various functional groups replacing the methoxy group.
Scientific Research Applications
Organic Synthesis
Asymmetric Synthesis
One of the primary applications of 3-amino-4-methoxy-2-methylbenzoic acid is as a catalyst in asymmetric synthesis. It is utilized in the Corey-Bakshi-Shibata (CBS) method for the asymmetric reduction of prochiral ketones, which is crucial for producing enantiomerically pure compounds. This method allows for the enantioselective synthesis of various α-hydroxy acids and α-amino acids, which are vital intermediates in the pharmaceutical industry .
Enantioselective Reactions
In addition to ketones, this compound is involved in the enantioselective synthesis of C2 symmetrical ferrocenyl diols and propargyl alcohols. The ability to produce these compounds with high selectivity makes it an invaluable tool in synthetic organic chemistry .
Pharmaceutical Applications
Synthesis of Bosutinib
A notable case study involves the synthesis of bosutinib, a drug used to treat chronic myeloid leukemia (CML). Researchers have developed a novel synthesis route starting from 3-methoxy-4-hydroxybenzoic acid, which involves esterification followed by alkylation and nitration steps. This method has shown promising yields and represents a significant advancement over previous synthetic routes that were less efficient and more costly .
Potential Anti-Cancer Activity
The compound's derivatives have been investigated for their biological activities, including antibacterial, anticancer, and anti-inflammatory effects. For instance, Schiff bases derived from similar benzoic acid structures have demonstrated various biological activities, indicating that 3-amino-4-methoxy-2-methylbenzoic acid may also possess therapeutic potential .
Materials Science
Polymer Chemistry
3-Amino-4-methoxy-2-methylbenzoic acid is also relevant in materials science, particularly in the preparation of polybenzoxazole polymers. These polymers are known for their thermal stability and mechanical strength, making them suitable for high-performance applications. The purity of the starting materials significantly affects the yield and quality of the resulting polymers; thus, high-purity 3-amino-4-methoxy-2-methylbenzoic acid is essential for successful polymerization processes .
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Organic Synthesis | Asymmetric reduction of prochiral ketones | High enantioselectivity |
| Pharmaceuticals | Synthesis of bosutinib | Efficient production route for CML treatment |
| Biological Activity | Potential anticancer activity | Promising therapeutic properties |
| Materials Science | Polymer preparation (polybenzoxazole) | High thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 3-amino-4-methoxy-2-methylbenzoic acid is compared with structurally related benzoic acid derivatives. Key differences in substituent positions, electronic effects, and applications are highlighted below.
Structural and Functional Differences
Key Observations
Electronic Effects: The amino group in 3-amino-4-methoxy-2-methylbenzoic acid (electron-donating) increases ring electron density compared to nitro-substituted analogs like 3-methoxy-2-nitrobenzoic acid (electron-withdrawing NO₂ group). This affects acidity; the target compound is less acidic (pKa ~4.5–5.0) than nitro analogs (pKa ~1.5–2.0) . Methoxy vs. Methyl: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar methyl groups.
Positional isomerism (e.g., 4-amino-3-methoxy vs. 3-amino-4-methoxy) alters hydrogen-bonding patterns and molecular dipole moments, impacting crystal packing and solubility .
Applications: Dye Chemistry: 3-Amino-4-methoxy-2-methylbenzoic acid is structurally related to 3-amino-4-methoxybenzoic acid, a precursor for azo dyes and pigments (e.g., Pigment Red 187). The additional methyl group may improve lightfastness or alter color properties . Pharmaceuticals: Amino-substituted benzoic acids are common in drug design (e.g., nonsteroidal anti-inflammatory drugs). The target compound’s methyl group could enhance lipophilicity, affecting bioavailability .
Research Findings and Data
Physicochemical Properties
- Solubility: The target compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMSO) due to its amino and methoxy groups.
- Melting Point: While direct data are unavailable, structurally similar compounds (e.g., 4-amino-3-methoxybenzoic acid) exhibit melting points between 180–220°C, suggesting comparable thermal stability .
Q & A
Basic: What are the common synthetic routes for 3-amino-4-methoxy-2-methylbenzoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted benzoic acid derivatives. For example:
- Step 1: Methylation or methoxylation of precursor compounds (e.g., 3-amino-4-hydroxybenzoic acid) using reagents like methyl iodide under basic conditions.
- Step 2: Protection of the amino group (e.g., via acetylation) to prevent side reactions during methoxylation.
- Step 3: Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for reaction completion .
Example Protocol (Hypothetical):
| Step | Reagents/Conditions | Yield | Purity Check |
|---|---|---|---|
| 1 | Methyl iodide, K₂CO₃, DMF, 80°C | 65% | TLC (EtOAc/hexane 1:1) |
| 2 | Acetic anhydride, pyridine, RT | 85% | ¹H NMR (δ 2.1 ppm for acetyl group) |
| 3 | Recrystallization (ethanol/water) | 90% | HPLC (≥98%) |
Key challenges include regioselectivity in methoxylation and avoiding over-methylation. Cross-validation with spectroscopic data (¹H/¹³C NMR) is critical .
Basic: Which analytical techniques are used to characterize 3-amino-4-methoxy-2-methylbenzoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- ¹³C NMR identifies carbonyl carbons (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm).
- High-Performance Liquid Chromatography (HPLC): Validates purity (≥95% threshold for research-grade material) .
- Melting Point Analysis: Consistency with literature values (e.g., 180–182°C for analogous compounds) rules out impurities .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) confirm molecular weight (C₁₀H₁₃NO₃: theoretical 195.09 g/mol) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from impurities or isomerization. Strategies include:
Cross-Validation: Compare NMR data with structurally similar compounds (e.g., 4-methoxy-2-methylbenzoic acid derivatives) to identify unexpected shifts .
Purity Assessment: Re-run HPLC under gradient conditions (e.g., 5–95% acetonitrile in water) to detect co-eluting impurities .
Isolation of Byproducts: Use preparative TLC or column chromatography to isolate minor components for individual characterization .
Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in structural assignments .
Advanced: What are the challenges in optimizing synthesis yield for this compound?
Methodological Answer:
Key bottlenecks include:
- Regioselectivity: Competing reactions at the amino and methoxy groups require precise temperature control (e.g., maintaining 60–80°C for methylation) .
- Purification: Polar byproducts (e.g., over-methylated derivatives) complicate isolation. Use mixed solvents (e.g., dichloromethane/methanol) for recrystallization .
- Scale-Up: Larger batches may require flow chemistry to maintain reaction efficiency. Pilot studies show a 15% yield drop when scaling from 5g to 100g .
Optimization Table (Hypothetical):
| Parameter | Small Scale (5g) | Large Scale (100g) | Mitigation Strategy |
|---|---|---|---|
| Yield | 70% | 55% | Use continuous flow reactor |
| Purity | 98% | 92% | Add silica gel filtration step |
Safety: What are the recommended handling and storage protocols?
Methodological Answer:
- Handling:
- Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential dust formation .
- Storage:
Advanced: How can researchers study the biological interactions of this compound?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) using serial dilutions (1–100 µg/mL) .
- Anti-Inflammatory Potential: Measure COX-2 inhibition via ELISA .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., DNA gyrase) .
- Thermodynamic Studies: Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
